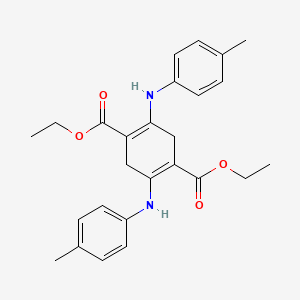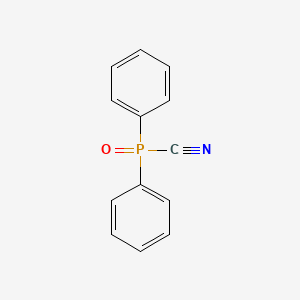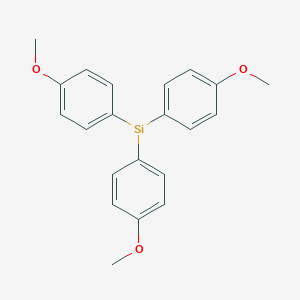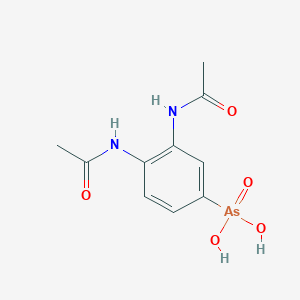
(3,4-diacetamidophenyl)arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-diacetamidophenyl)arsonic acid is an organoarsenic compound characterized by the presence of an arsonic acid group attached to a phenyl ring substituted with two acetamido groups at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-diacetamidophenyl)arsonic acid typically involves the reaction of 3,4-diaminophenylarsenic acid with acetic anhydride under controlled conditions. The reaction proceeds through the acetylation of the amino groups, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(3,4-diacetamidophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsenic trioxide or other arsenic-containing species.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH .
Major Products Formed
The major products formed from these reactions include various arsonic acid derivatives, arsenic trioxide, and substituted phenyl compounds.
Scientific Research Applications
(3,4-diacetamidophenyl)arsonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of materials with specific properties, such as antimicrobial agents .
Mechanism of Action
The mechanism of action of (3,4-diacetamidophenyl)arsonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3,4-diacetamidophenyl)arsonic acid include:
Arsanilic acid: An organoarsenic compound with similar structural features but different substituents.
Methylarsonic acid: Contains a methyl group instead of acetamido groups.
Phenylarsonic acid: Lacks the acetamido groups but has a phenyl ring attached to the arsonic acid group.
Uniqueness
This compound is unique due to the presence of two acetamido groups on the phenyl ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
5462-63-5 |
|---|---|
Molecular Formula |
C10H13AsN2O5 |
Molecular Weight |
316.14 g/mol |
IUPAC Name |
(3,4-diacetamidophenyl)arsonic acid |
InChI |
InChI=1S/C10H13AsN2O5/c1-6(14)12-9-4-3-8(11(16,17)18)5-10(9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)(H2,16,17,18) |
InChI Key |
WMAZXTUAPVGYPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[As](=O)(O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


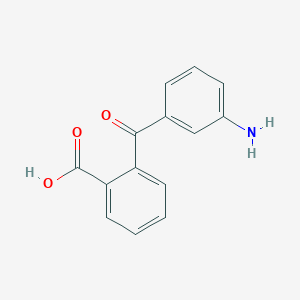

![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)
![Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate](/img/structure/B14740142.png)

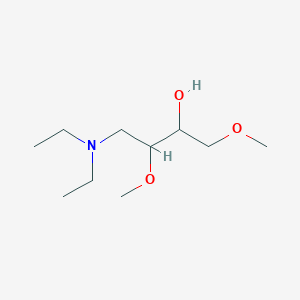
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
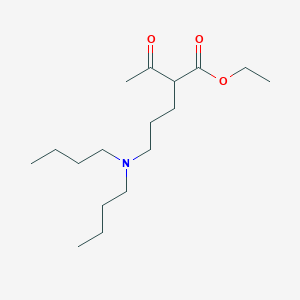
![[4-(Methylsulfonyl)phenyl]arsonous acid](/img/structure/B14740164.png)

